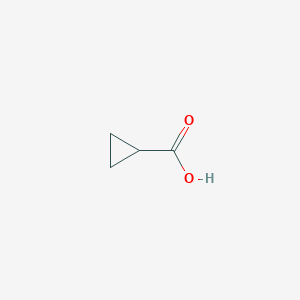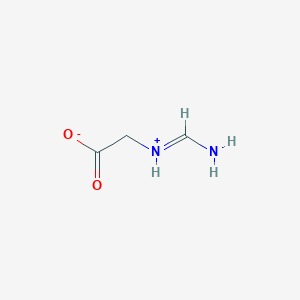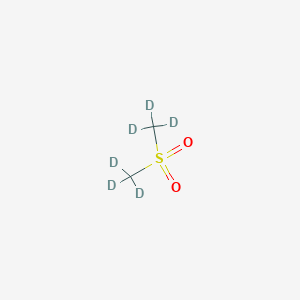
Formamidine hydrochloride
概要
説明
Formamidine hydrochloride is a nitrogen-containing organic building block . It is used in the synthesis of imidazoleglycerol phosphate (IGP) and 5-methyl-4,6-dihydroxypyrimidine .
Synthesis Analysis
Formamidine hydrochloride can be synthesized from various aromatic amines and ethyl orthoformate . An efficient method for the synthesis of formamidine and formamide derivatives has been developed using sulfonated rice husk ash (RHA-SO3H) solid acid catalyst .
Molecular Structure Analysis
The molecular formula of Formamidine hydrochloride is CH4N2.HCl with a molecular weight of 80.52 . The structure can be represented as HN=CHNH2.HCl .
Chemical Reactions Analysis
Formamidine hydrochloride undergoes degradation on heating to afford formamidine hydrochloride, ethyl formate, and ethyl chloride . It has been used in the oxidative amidation of aryl methyl ketones .
Physical And Chemical Properties Analysis
Formamidine hydrochloride is a solid under normal conditions . It is hygroscopic and should be stored under inert gas . It is soluble in water and ethanol .
科学的研究の応用
Comprehensive Analysis of Formamidine Hydrochloride Applications
Formamidine hydrochloride is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Perovskite Solar Cells
Formamidine hydrochloride: is crucial in the development of perovskite solar cells (PSCs) . These cells are considered promising candidates for photoelectric conversion devices due to their excellent optoelectronic properties . The compound helps in stabilizing the perovskite structure against moisture, which is a significant challenge for the commercialization of these devices. Researchers have found that incorporating formamidine hydrochloride into the perovskite film can significantly slow down the degradation rate under high humidity, leading to more stable and efficient solar cells .
Synthesis of Imidazoleglycerol Phosphate (IGP)
In biochemical synthesis, formamidine hydrochloride is used to produce imidazoleglycerol phosphate (IGP) . IGP is an intermediate in the biosynthesis of histidine, an essential amino acid. This application highlights the compound’s role in facilitating complex biochemical reactions.
Catalyst-Free Synthesis of N-Sulfonyl Formamidines
The compound plays a role in the synthesis of N-sulfonyl formamidines under catalyst-free and solvent-free conditions . This method is operationally rapid and efficient, providing a sustainable approach to producing amidine derivatives, which are important in pharmaceutical and agrochemical industries.
Synthesis of 5-Methyl-4,6-Dihydroxypyrimidine
Formamidine hydrochloride is used in the synthesis of 5-methyl-4,6-dihydroxypyrimidine , a compound that has potential applications in medicinal chemistry. This synthesis process underscores the compound’s utility in creating building blocks for more complex chemical entities.
Oxidative Amidation of Aryl Methyl Ketones
A novel strategy involving formamidine hydrochloride is the oxidative amidation of aryl methyl ketones . This reaction facilitates the synthesis of free (N–H) α-ketoamides, which are valuable in the development of various pharmaceuticals.
Stability Improvement in High Humidity Conditions
Research has shown that formamidine hydrochloride can improve the stability of certain materials under high humidity conditions . This is particularly relevant in the field of electronics, where moisture can significantly impact the performance and longevity of devices.
Safety and Hazards
作用機序
Target of Action
Formamidine hydrochloride primarily targets aryl methyl ketones . It acts as an amino surrogate in the oxidative amidation of these ketones, leading to the synthesis of free (N–H) α-ketoamides . It also exhibits activity as a monoamine oxidase inhibitor (MAOI), which can be used to treat various nervous system disorders .
Mode of Action
Formamidine hydrochloride interacts with its targets through a self-sequenced iodination/Kornblum oxidation/amidation/oxidation/decarbonylation mechanism . This interaction leads to the oxidative amidation of aryl methyl ketones, representing a novel strategy for the synthesis of free (N–H) α-ketoamides .
Biochemical Pathways
The biochemical pathways affected by formamidine hydrochloride involve the oxidative amidation of aryl methyl ketones . This process results in the synthesis of free (N–H) α-ketoamides, which are known to be embedded in a wide range of biochemical processes .
Pharmacokinetics
It is known to be a solid compound that is soluble in ethanol . Its molecular weight is 80.52 , which may influence its absorption, distribution, metabolism, and excretion in the body, and thus its bioavailability.
Result of Action
The molecular and cellular effects of formamidine hydrochloride’s action primarily involve the synthesis of free (N–H) α-ketoamides . These compounds have various applications, including their use in the development of perovskite solar cells due to their excellent optoelectronic properties .
Action Environment
Environmental factors, particularly humidity , can influence the action, efficacy, and stability of formamidine hydrochloride . For instance, in the context of perovskite solar cells, the instability of perovskites, especially under high humidity conditions, remains a significant obstacle to their commercialization . Therefore, strategies to prevent this effect and improve device stability are crucial .
特性
IUPAC Name |
methanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVJCLUYUWBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidine hydrochloride | |
CAS RN |
6313-33-3 | |
| Record name | Methanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6313-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFC3YH7YHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Formamidine Hydrochloride in organic synthesis based on the provided research?
A1: Formamidine Hydrochloride serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it plays a crucial role in synthesizing pyrimidine derivatives, including the pharmaceutical intermediate 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride, used in the production of Riociguat for treating pulmonary hypertension. [, , , ] Additionally, researchers employ Formamidine Hydrochloride to create 1,2,4-triazole motifs, as exemplified by the synthesis of the natural product Penipanoid A and its analogs. []
Q2: Can you describe a specific synthetic application of Formamidine Hydrochloride in the context of Riociguat synthesis?
A2: Formamidine Hydrochloride is a key intermediate in the synthesis of Riociguat, a drug used to treat pulmonary hypertension. One method utilizes a multi-step approach, reacting 3-iodo-1H-pyrazolo [3,4-b] pyridine with fluorobenzyl bromide, followed by reactions with zinc cyanide, sodium methoxide, ammonium chloride, acetic acid, and methanol. Finally, reacting the resulting compound with hydrogen chloride gas yields 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b] pyridin-3-formamidine hydrochloride, a crucial precursor to Riociguat. []
Q3: Are there any examples of Formamidine Hydrochloride used in green chemistry approaches?
A3: Yes, Formamidine Hydrochloride has been successfully employed in microwave-assisted synthesis of 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile congeners, utilizing water as a solvent. [] This method offers a more environmentally friendly alternative compared to conventional synthetic routes, reducing the dependence on harmful organic solvents.
Q4: How is Formamidine Hydrochloride used in the synthesis of α-ketoamides?
A4: Formamidine Hydrochloride acts as an amino surrogate in the iodine-catalyzed oxidative amidation of aryl methyl ketones, leading to the formation of free (N—H) α-ketoamides. [, ] This reaction presents a new approach for synthesizing these valuable compounds.
Q5: Beyond pharmaceutical applications, what other areas utilize Formamidine Hydrochloride?
A5: Formamidine Hydrochloride plays a role in agricultural pest control. Research has shown its effectiveness, particularly when mixed with avermectin, in controlling Psylla willieti, a pest affecting pear trees. [, ] This mixture exhibited synergistic effects, enhancing the control efficiency compared to individual applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
